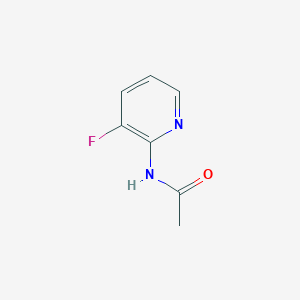

N-(3-Fluoropyridin-2-YL)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-fluoropyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTCJRYIUQRYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Fluoropyridin 2 Yl Acetamide and Analogues

Strategic Approaches to Fluoropyridine Ring Construction

Methods for Introducing Fluorine into Pyridine (B92270) Systems

The introduction of a fluorine atom into a pyridine ring can be achieved through various methods, each with its own advantages and limitations. Common strategies include nucleophilic aromatic substitution (SNAr) reactions and diazotization-fluorination sequences (Balz-Schiemann reaction).

In SNAr reactions, a leaving group on the pyridine ring, such as a chloro or nitro group, is displaced by a fluoride (B91410) ion. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. For instance, the fluorine substituent itself in a difluoropyridine can activate the ring for further substitution.

The Balz-Schiemann reaction provides a classical method for introducing fluorine. This involves the diazotization of an aminopyridine to form a diazonium salt, which is then thermally or photochemically decomposed in the presence of a fluoride source, typically tetrafluoroborate (B81430) (BF4⁻), to yield the corresponding fluoropyridine. While effective, this method can involve potentially explosive diazonium intermediates, requiring careful handling, especially on a larger scale.

More contemporary methods involve direct C-H fluorination, offering a more atom-economical approach. These reactions often utilize electrophilic fluorinating agents.

Synthesis of Key Pyridyl Amine Precursors

The primary precursor for the synthesis of N-(3-Fluoropyridin-2-YL)acetamide is 2-amino-3-fluoropyridine (B1272040). The synthesis of this intermediate is a crucial step and can be accomplished through several routes.

One common approach starts from 2-chloro-3-fluoropyridine (B99640). This readily available starting material can undergo amination to introduce the 2-amino group. However, direct amination can sometimes require harsh conditions. A milder alternative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method has been successfully employed for the synthesis of 2-alkylamino-3-fluoropyridines from 2-chloro-3-fluoropyridine and various amines in good yields. The electron-withdrawing nature of the fluorine atom at the 3-position significantly enhances the reactivity of the C2 position towards this coupling reaction.

Another route to 2-amino-3-fluoropyridine involves a multi-step sequence starting from 2-aminopyridine (B139424). This process typically includes:

Nitrification: Introduction of a nitro group.

Amino acetylation: Protection of the amino group.

Reduction of the nitro group: Conversion of the nitro group to an amino group.

Diazotization and Schiemann reaction: Conversion of the newly formed amino group to a fluorine atom.

Hydrolysis of the acetyl group: Deprotection of the original amino group.

This sequence, while lengthy, provides a viable pathway to the desired 2-amino-5-fluoropyridine (B1271945), a constitutional isomer of the key precursor. The synthesis of 2-amino-3-fluoropyridine can be adapted from such established procedures. A patented method describes the preparation of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine via an ammoniation reaction followed by a reduction. nih.govresearchgate.net This two-step process is reported to be high-yielding and suitable for large-scale preparation. nih.govresearchgate.net

Formation of the Acetamide (B32628) Linkage

The final key transformation in the synthesis of this compound is the formation of the acetamide bond. This is typically achieved through the acylation of the 2-amino group of 2-amino-3-fluoropyridine.

Common acetylating agents for this transformation include acetic anhydride (B1165640) and acetyl chloride. The reaction is generally carried out in the presence of a base to neutralize the acid byproduct (acetic acid or hydrochloric acid). The choice of solvent and base can significantly influence the reaction rate and yield. Pyridine is often used as both a solvent and a base. The reaction of 2-amino-3-fluoropyridine with an acetylating agent leads to the desired this compound.

Specific Synthetic Pathways for this compound Derivatives

The synthesis of derivatives of this compound follows similar principles, with variations in the starting materials to introduce different substituents on the pyridine ring or modifications to the acetamide group.

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. For the acetylation of aminopyridines, key parameters to consider include the choice of acetylating agent, solvent, temperature, and reaction time.

A study on the synthesis of 2-amino-5-fluoropyridine provides valuable insights into the optimization of the acetylation of a related aminopyridine. The optimized conditions for the acylation of 2-aminopyridine were found to be reacting 9.9g of 2-aminopyridine with 21mL of acetic anhydride at 45°C for 2.5 hours, resulting in a 96.26% yield of 2-acetamidopyridine. For the hydrolysis of the acetyl group, which is the reverse reaction, optimal conditions were found to be using a 20% aqueous solution of NaOH at 80°C for 2 hours, yielding 95.25% of the deacetylated product.

| Reaction Step | Reactants | Conditions | Yield |

| Acetylation | 2-aminopyridine (9.9g), Acetic Anhydride (21mL) | 45°C, 2.5 h | 96.26% |

| Hydrolysis | 2-acetamido-5-fluoropyridine (6g), 20% aq. NaOH (5g) | 80°C, 2 h | 95.25% |

The selection of reagents is also critical. For the fluorination step, while the Balz-Schiemann reaction is a classic method, the use of potentially explosive diazonium salts is a concern for large-scale synthesis. Alternative, milder fluorinating agents are therefore often preferred in industrial settings.

Scale-Up Considerations and Process Efficiency in Multi-Kilo Synthesis

Transitioning a synthetic route from laboratory scale to multi-kilogram production presents a unique set of challenges. Process safety, efficiency, cost-effectiveness, and environmental impact become paramount.

For the synthesis of this compound, key scale-up considerations include:

Reagent Selection: Avoiding hazardous reagents like highly toxic materials or explosive intermediates is crucial. For instance, replacing the Balz-Schiemann reaction with a safer fluorination method would be a priority for industrial production. A patented process for preparing 2-amino-3-fluoropyridine highlights the avoidance of toxic allylamine (B125299) and expensive catalysts used in other routes, making it more suitable for industrial application. nih.gov

Process Simplification: Minimizing the number of synthetic steps and avoiding complex purification methods like column chromatography are essential for efficient large-scale production. nih.gov The two-step synthesis of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine is an example of a streamlined process suitable for scale-up. nih.govresearchgate.net

Thermal Safety: Exothermic reactions, such as nitrations or some fluorination methods, require careful temperature control to prevent runaway reactions.

Waste Management: Developing a process that minimizes waste generation is a key aspect of green chemistry and is economically beneficial on a large scale.

Cost of Goods: The price of starting materials and reagents is a major factor in the economic viability of a large-scale synthesis. Utilizing inexpensive and readily available starting materials is a significant advantage. researchgate.net

Synthesis of Radiolabeled Fluoropyridine-Acetamide Analogues for Imaging Research

The development of radiolabeled compounds is crucial for in vivo imaging techniques like Positron Emission Tomography (PET), which allows for the non-invasive study of biochemical processes. nih.gov Fluorine-18 (¹⁸F) is a preferred radioisotope for PET due to its favorable physical characteristics, including a half-life of 109.7 minutes, which is well-suited for imaging the pharmacokinetics of many biomolecules. nih.govresearchgate.net The synthesis of ¹⁸F-labeled fluoropyridine-acetamide analogues often involves late-stage radiofluorination, where the ¹⁸F isotope is incorporated in the final steps of the synthesis. nih.gov

A primary strategy for introducing ¹⁸F into aromatic systems like the pyridine ring is through nucleophilic aromatic substitution (SₙAr). nih.govacs.org This process typically requires high temperatures and polar aprotic solvents. acs.org For instance, researchers have developed PET imaging agents for the translocator protein (TSPO), which is overexpressed in glioma and other cancers. snmjournals.org In one study, a novel ligand, 7-chloro-N,N,5-trimethyl-4-oxo-3-(6-[¹⁸F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide ([¹⁸F]-14), was synthesized for imaging gliomas. nih.gov The radiosynthesis was achieved by reacting a precursor containing a 6-bromopyridin-2-yl group with [¹⁸F]fluoride. snmjournals.org This method produced the desired radiotracer in high radiochemical yield and specific activity, proving it to be a promising probe for molecular imaging. snmjournals.orgnih.gov

Another approach involves the synthesis of ¹⁸F-labeled prosthetic groups, which are then conjugated to a larger molecule. For example, 2-bromo-N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]acetamide ([¹⁸F]FPyBrA) has been synthesized as a reagent for labeling oligonucleotides and peptides. acs.orgresearchgate.net The synthesis of such reagents leverages the potential of nucleophilic heteroaromatic ortho-radiofluorinations. acs.org These labeled biomolecules are instrumental in diagnostic imaging and can be used to study gene expression profiles associated with various diseases. researchgate.net The development of automated synthesis modules has further streamlined the production of these radiolabeled compounds, making them more accessible for preclinical and potential clinical applications. researchgate.net

Research has demonstrated that these radiolabeled fluoropyridine-acetamide analogues exhibit excellent in vivo stability and favorable imaging characteristics. snmjournals.org For example, the PET ligand ¹⁸F-VUIIS8310 (an alternative name for [¹⁸F]-14) showed high uptake in tumors with minimal metabolism over a two-hour period, leading to a high signal-to-noise ratio between the tumor and surrounding healthy brain tissue. snmjournals.org Such properties are critical for the early detection and monitoring of tumors. snmjournals.org

Derivatization Strategies for Structural Modification

Structural modification and derivatization are key strategies in medicinal chemistry to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For this compound and its analogues, these modifications have been explored at both the pyridine ring and the acetamide side chain.

Modifying the pyridine ring by introducing various substituents can significantly impact a compound's biological activity. The electronic properties of these substituents can alter the binding affinity of the molecule to its target. nih.gov For example, in the development of ligands for the translocator protein (TSPO), substituting the N3-phenyl ring of a lead compound with a 2-pyridyl ring was initially found to decrease binding affinity. However, introducing a halogen substituent at the 3-position of the pyridine ring restored potent biological activity, suggesting a beneficial electronic effect of the halogen. nih.gov

Similarly, in the design of novel antibacterial agents based on the oxazolidinone scaffold, the B-ring of linezolid (B1675486) was replaced with a pyridine heterocycle. nih.gov The pyridine ring is a common bioisostere for a benzene (B151609) ring in drug design due to its favorable pharmacokinetic properties and its ability to form hydrogen bonds. nih.gov In one series of compounds, a fluorine atom was introduced at the 5-position of the pyridine ring, leading to a class of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives with significant antibacterial activity against Gram-positive bacteria. mdpi.comresearchgate.net Further modifications involved introducing different amine groups at the 6-position of the 5-fluoropyridine ring, which modulated the antibacterial potency. mdpi.com

Below is a table summarizing representative modifications on the pyridine ring of related acetamide analogues and their observed outcomes.

| Base Structure | Pyridine Ring Position | Substituent | Resulting Compound Class/Example | Observed Outcome/Application | Reference |

|---|---|---|---|---|---|

| Pyridazino[4,5-b]indole-1-acetamide | 6-position of pyridin-2-yl | Fluorine (from Bromo precursor) | 7-chloro-N,N,5-trimethyl-4-oxo-3-(6-fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide | Potent TSPO ligand with comparable activity to parent compound; developed for PET imaging. | nih.gov |

| 3-(pyridin-3-yl)-2-oxazolidinone | 5-position | Fluorine | (S)-N-((3-(5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide derivatives | Exhibited antibacterial activity against Gram-positive bacteria. | mdpi.com |

| 3-(pyridin-3-yl)-2-oxazolidinone | 6-position | Piperazine (B1678402) linked to a chloropyrimidine | (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide | Intermediate for a series of potent antibacterial agents. | mdpi.com |

| N-phenylpyridinium chloride | Various | Aniline (B41778) | 5-anilino N-phenyl-2, 4-pentadienylideniminium chloride | Showed significant efficacy against E. coli and S. aureus. | researchgate.net |

Alterations to the acetamide side chain and other functional groups attached to the core structure are also critical for optimizing molecular properties. These modifications can influence factors such as binding mode, solubility, and metabolic stability. nih.govgoogle.com

In the development of antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, extensive modifications were made to the C-5 side chain of the oxazolidinone ring, which often includes an acetamide group. nih.gov It was found that this position might have a narrow binding pocket, as introducing larger groups tended to decrease activity. However, other structural modifications, such as introducing a furan (B31954) ring into the side chain, resulted in compounds with improved antibacterial activity, possibly due to conjugation effects with the target. nih.gov

In another example, a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and evaluated for their cytotoxic activity against cancer cell lines. researchgate.net The initial hit compound, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, was optimized by modifying the acetamide and the phenylimidazo[2,1-b]thiazole portions. Introducing a 4-chlorophenyl group on the imidazo[2,1-b]thiazole (B1210989) ring and a piperazine-linked moiety on the pyridine led to a compound with potent inhibitory activity against the MDA-MB-231 breast cancer cell line. researchgate.net

A patent application describes a series of pyrido[2,3-d]pyridazin-5(6H)-one derivatives where the acetamide moiety is varied. google.com For instance, the reaction of a methyl acetate (B1210297) precursor with 5-fluoropyrimidin-4-amine (B1273414) yielded N-(5-fluoropyrimidin-4-yl)-2-(2-methylsulfanyl-5-oxo-8-propan-2-ylpyrido[2,3-d]pyridazin-6-yl)acetamide, demonstrating a strategy to modify the N-substituent of the acetamide group. google.com

The table below provides examples of modifications to the acetamide side chain and other parts of related molecules.

| Core Structure | Modified Moiety | Modification Strategy | Resulting Compound/Example | Observed Outcome/Application | Reference |

|---|---|---|---|---|---|

| 3-(pyridin-3-yl)-2-oxazolidinone | C-ring (piperazine substituent) | Acylation with various acid chlorides | (S)-N-((3-(6-(4-(Furan-2-carbonyl)piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide | Displayed better antibacterial activity than the parent series. | nih.gov |

| Imidazo[2,1-b]thiazole | Acetamide N-substituent and imidazothiazole substituent | Introduction of substituted piperazine and chlorophenyl group | 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | Potential inhibitor against MDA-MB-231 breast cancer cells. | researchgate.net |

| Pyrido[2,3-d]pyridazin-5(6H)-one | Acetamide N-substituent | Amidation of a methyl acetate precursor | N-(5-fluoropyrimidin-4-yl)-2-(2-methylsulfanyl-5-oxo-8-propan-2-ylpyrido[2,3-d]pyridazin-6-yl)acetamide | Part of a series of compounds for methods of use. | google.com |

| Phenoxyarylacetamide | Diazepam ring opening | Ring opening to form acyclic structure | N-(2-[11C]methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide | Second-generation TSPO radioligand. | nih.gov |

Advanced Structural Elucidation and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of N-(3-Fluoropyridin-2-YL)acetamide, from its atomic connectivity to the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In the ¹H NMR spectrum, the chemical shifts of the protons on the pyridine (B92270) ring and the acetamide (B32628) group are diagnostic. For a related compound, N-(3-Fluoropyridin-2-yl)benzamide, the proton signals appear in specific regions, which can be extrapolated to understand the spectrum of this compound. rsc.org The aromatic protons of the fluoropyridine ring are typically observed in the downfield region of the spectrum. rsc.orgchemicalbook.com The amide proton (N-H) usually appears as a broad singlet. rsc.org The methyl protons of the acetamide group would be expected to resonate in the upfield region of the spectrum.

The ¹³C NMR spectrum provides further structural confirmation by identifying the chemical environment of each carbon atom. Key signals include those for the carbonyl carbon of the acetamide group and the carbons of the fluoropyridine ring. rsc.orgrsc.org The carbon attached to the fluorine atom exhibits a characteristic splitting pattern due to C-F coupling. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for N-(Aryl)acetamide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Pyridine Ring) | 6.5–8.5 | |

| ¹H | Amide (N-H) | ~8.5-11.2 (can be broad) | rsc.orgmdpi.com |

| ¹H | Acetyl (CH₃) | ~2.1 | |

| ¹³C | Carbonyl (C=O) | ~170 | |

| ¹³C | Aromatic (Pyridine Ring) | 110-160 | mdpi.com |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides valuable structural information. libretexts.org In electron impact (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) confirms the molecular weight.

The fragmentation pattern is a unique fingerprint of the molecule. msu.edu For this compound, common fragmentation pathways would likely involve cleavage of the amide bond, leading to the formation of ions corresponding to the fluoropyridinamine moiety and the acetyl group. libretexts.org The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound. msu.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula. mdpi.com Techniques like ESI-TOF (Electrospray Ionization-Time of Flight) can yield precise mass data. rsc.orgrsc.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, the calculated mass for a related compound, N-(3-fluoropyridin-2-yl)benzamide ([C12H10FN2O+H]+), was determined to be 217.0772, with the found value being 217.0774, demonstrating the accuracy of HRMS. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. acs.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound would include:

N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the amide.

C-F stretch: An absorption in the region of 1000-1400 cm⁻¹ indicating the presence of the carbon-fluorine bond.

Aromatic C-H and C=C stretches: Peaks in the aromatic region of the spectrum. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide | N-H Stretch | 3200 - 3400 | |

| Amide | C=O Stretch | 1650 - 1680 | |

| Aromatic | C-F Stretch | 1000 - 1400 | |

| Aromatic | C=C Stretch | 1400 - 1600 | researchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

The crystal structure would confirm the planarity of the pyridine ring and provide precise measurements of the C-F, C-N, and C=O bond lengths. It would also reveal the dihedral angle between the pyridine ring and the acetamide group, which is crucial for understanding the molecule's conformational preferences. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, would also be elucidated, providing insight into the crystal packing. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(3-Fluoropyridin-2-yl)benzamide |

| 2-Aminopyridine (B139424) |

| Acetic Acid |

| Carbon Dioxide |

| Propane |

| Cyclopropane |

| 4-Methyl-3-pentene-2-one |

| Diethylmethylamine |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide |

| N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide |

| N-(6-Fluoropyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide |

| N-(6-Bromo-5-methylpyridin-3-yl)acetamide |

| N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide |

| N-(3-Methylpyridin-2-yl)benzamide |

| 3-Methoxy-N-(pyridin-2-yl)benzamide |

| N-(Pyridin-2-yl)benzamide |

| 3-(5-fluoropyridin-2-yl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine |

| 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(3-fluoropyridin-2-yl)acetamide |

| N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide |

| Tgf-Beta Receptor Type 1 Kinase Domain (T204D) In Complex With N-{4-[3-(6-Fluoropyridin-3-Yl)-4-Oxo-4,5,6,7-Tetrahydro-1H-Pyrrolo[3,2-C]Pyridin-2-Yl]Pyridin-2-Yl}Acetamide |

| N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide |

| N-trimethylsilyl acetamide |

| N-{[(3S)-1-acetylpiperidin-3-yl]methyl}methanesulfonamide |

| N-acetamide indole (B1671886) |

| N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide |

| N-(6-Methoxypyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide |

| 2, 5-dimethoxy-N-(pyridine-2-yl)benzamide |

| 2, 3-dimethoxy-N-(pyridine-2-yl)benzamide |

| 3, 5-dimethoxy-N-(pyridine-2-yl)benzamide |

| N-(4-chloropyridin-2-yl)thiophene-2-carboxamide |

| 3-Methylbutyramide |

| n-Butylamine |

| n-Methylbenzylamine |

| methyl (1-methoxy-1H-indol-3-yl)acetamidobenzoate |

| 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide |

| 2,2-diphenyl-N-(3-phenylpropyl)acetamide |

| 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides |

| 2-Fluoropyridine |

| N-(4-substituted pyridin-2-yl)-N'-benzoyl thioureas |

Biological Activity and Mechanistic Investigations

Target Identification and Validation

Enzyme Inhibition Profiles

The inhibitory activity of N-(3-Fluoropyridin-2-YL)acetamide and related compounds has been evaluated against several classes of enzymes.

p38α Mitogen-Activated Protein Kinase (MAPK) and Phosphodiesterase 4 (PDE4): Compounds featuring a pyridinylimidazole scaffold, which are structurally related to this compound, have been identified as dual inhibitors of p38α MAPK and PDE4. ontosight.ainih.gov These enzymes are crucial in the inflammatory cascade. The inhibition of p38α MAPK can modulate the expression of pro-inflammatory cytokines. ontosight.ai Some tetrasubstituted pyridinylimidazoles are potent PDE4 inhibitors. ontosight.ai The dual inhibition of both p38α MAPK and PDE4 is a strategy aimed at synergistically attenuating excessive inflammatory responses. nih.gov

Thrombin: A more complex molecule containing the N-[(3-fluoropyridin-2-yl)methyl]acetamide moiety, specifically 2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1(2H)-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide, has been characterized as a thrombin inhibitor. nih.govresearchgate.net Thrombin is a critical serine protease in the blood coagulation cascade. nih.gov The inhibitory constant (Ki) for a similar pyridinone acetamide (B32628) thrombin inhibitor, L-374,087, was found to be 0.5 nM, demonstrating high potency. nih.gov

Interactive Table: Enzyme Inhibition Profile of Related Acetamide Compounds

| Compound Class/Example | Target Enzyme(s) | Potency/Activity | Reference |

|---|---|---|---|

| Pyridinylimidazoles | p38α MAPK / PDE4 | Dual inhibition, suppresses cytokine release. ontosight.ainih.gov | ontosight.ainih.gov |

2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1(2H)-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide |

Thrombin | Identified as a thrombin inhibitor. nih.gov | nih.gov |

| L-374,087 (Pyridinone acetamide) | Thrombin | Ki = 0.5 nM, highly selective. nih.gov | nih.gov |

| N-[5-(Acetyloxy)...quinoxalin-7-yl]acetamide | MAO-A | IC₅₀ = 0.028 μM. | |

| N-[5-(Acetyloxy)...quinoxalin-7-yl]acetamide | Cholinesterases | Lacks reported activity. |

Receptor Binding and Ligand Activity

Peripheral Benzodiazepine (B76468) Binding Sites/Translocator Protein (TSPO): The translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor, is a target for various classes of ligands, including acetamide derivatives. nih.govnih.gov Phenoxyphenylacetamides and pyrazolopyrimidine acetamides have been developed as high-affinity TSPO ligands. nih.govnih.govresearchgate.net For example, 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15) showed a very high affinity for TSPO with a Ki of 60 pM. researchgate.net While these findings highlight the potential for acetamide-containing molecules to bind to TSPO, direct binding studies of this compound have not been reported in the reviewed literature.

Interactive Table: TSPO Binding Affinity of Related Acetamide Ligands

| Compound/Class | Binding Affinity (Ki/IC50) | Reference |

|---|---|---|

| Phenoxyphenylacetamides | High affinity | nih.gov |

| [¹¹C]DAA1106 | Ki = 0.043 nM (rat) | nih.gov |

| DPA-714 | IC₅₀ ≈ 10.9 nM | nih.gov |

| GMA 15 | Ki = 60 pM | researchgate.net |

Identification of Specific Protein Targets

PfATP4 in Antimalarial Research: The Plasmodium falciparum Na+ pump, PfATP4, is a validated target for several antimalarial compounds. biorxiv.orgacs.org Research has identified various acetamide-containing scaffolds that inhibit PfATP4. One study uncovered a series of α-azacyclic acetamides, including N-(3-fluorophenyl)-2-(6-(5-methyl-1,3,4-oxadiazol-2-yl)indolin-1-yl)acetamide, which demonstrated rapid antimalarial activity by disrupting the parasite's ion homeostasis, a characteristic of PfATP4 inhibition. biorxiv.org Other research has focused on N-acetamide indoles and dihydroquinazolinone-3-carboxamides that also target PfATP4. acs.orgacs.org These findings suggest that the N-aryl acetamide moiety is a relevant pharmacophore for targeting this essential parasite protein.

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a key enzyme for viral replication and a major target for antiviral drug development. mdpi.comnih.gov While direct inhibition by this compound has not been documented, structurally related pyridine-containing acetamides have been investigated. For instance, 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide has been noted for its potential binding to the Mpro active site. Various other non-covalent inhibitors containing acetamide groups have been identified through screening and computational studies. biorxiv.org

Mechanism of Action (MOA) Studies

Cellular Pathway Modulation

TNFα Suppression via p38α MAPK/PDE4 Pathways: The inhibition of p38α MAPK and PDE4 by related compounds leads to the suppression of tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine. ontosight.ai The mechanism involves the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels due to PDE4 inhibition, which in turn activates protein kinase A (PKA). nih.gov PKA activation can lead to the phosphorylation of transcription factors that suppress the expression of pro-inflammatory genes, including TNFα. nih.gov Simultaneously, inhibiting the p38 MAPK pathway directly interferes with the signaling cascade that leads to TNFα production. ontosight.ai Dual inhibitors can thus synergistically reduce the inflammatory response. nih.gov Studies on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues also demonstrated inhibition of TNF-α-induced cellular adhesion, further supporting the role of pyridinyl acetamides in modulating inflammatory pathways. nih.gov

Inhibition of DNA Synthesis or Other Biological Processes

There is limited information directly linking this compound to the inhibition of DNA synthesis. One study on a structurally different compound, a diester derivative of 1,2-dihydrobenzo[b]acronycine, showed that it caused an irreversible arrest of tumor cells in the S phase and inhibited DNA synthesis. Another area of research has focused on inhibitors of cell division cycle 7 (CDC7) kinase, which is essential for DNA replication. While a potent thieno[3,2-d]pyrimidin-4-one derivative containing a 3-fluoropyridin-4-yl group was identified as a CDC7 inhibitor, this is structurally distinct from this compound.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its analogues is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies, which systematically alter parts of a molecule to observe the effect on its biological potency and selectivity, have been crucial in optimizing compounds within this class for various therapeutic targets. researchgate.netnih.govmdpi.comnih.gov

Impact of Substituents on Potency and Selectivity

The nature and position of substituents on the core structure of fluoropyridine-acetamide derivatives play a critical role in determining their interaction with biological targets.

On the Pyridine (B92270)/Aryl Ring: In the development of orexin (B13118510) receptor antagonists based on a phenylcyclopropane scaffold, substituting an aniline (B41778) group with a 2-amino-5-cyanopyridine (B188168) maintained high affinity for the orexin 2 receptor (OX₂R) while improving physicochemical properties. researchgate.net Further optimization led to the discovery of Lemborexant, which features a 5-fluoropyridin-2-yl group, highlighting the favorable properties conferred by this substituent. researchgate.net

For inhibitors of the SLACK potassium channel, SAR studies on 2-aryloxy-N-(pyrimidin-5-yl)acetamides showed that the substituents on the aryloxy ring are critical. mdpi.comnih.gov Extensive optimization of a high-throughput screening hit led to an analog with excellent potency against human wild-type SLACK (IC₅₀ = 0.04 µM). mdpi.com

In the context of antimalarial N-acetamide indoles, substitutions on the indole (B1671886) ring were explored. acs.orgresearchgate.net While removing a 5-methyl group or replacing it with a larger isopropyl group was detrimental to activity, small halogen or nitrile groups at the 3-position were found to be 3- to 4-fold more potent. acs.org

On the Acetamide Moiety: For thioacetamide-triazole antibacterials active against E. coli, substitutions on the central thioacetamide (B46855) linker were found to be nuanced. mdpi.comnih.govresearchgate.net The introduction of a methyl branch to the thioacetamide linker significantly decreased antibacterial activity. mdpi.comnih.gov However, isomeric propionamide (B166681) and N-benzamide systems were able to retain activity, indicating specific spatial and electronic requirements for the linker region. mdpi.comnih.gov

The table below summarizes the impact of various substituents on the potency of different fluoropyridine-acetamide classes.

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity. For compounds in the fluoropyridine-acetamide class and related structures, the specific stereoisomer can dramatically influence its efficacy.

A compelling example is seen in studies of synthetic 2,5-diketopiperazines (DKPs), which are cyclic peptide mimics with antimicrobial properties. nih.govacs.orgconsensus.app The stereochemistry at the alpha-carbon (Cα) position was found to drastically alter the 3D structure and, consequently, the bioactivity of these compounds. nih.govacs.org Three different diastereomers of an arginine-derived DKP—(l,l), (d,d), and (l,d)—were synthesized and tested. nih.gov Clear differences in their solution structures and their potential for membrane interaction were observed, which explained the significant variations in their antimicrobial activity against a panel of bacteria and fungi. nih.govnih.gov This highlights that a specific three-dimensional shape is often required for optimal interaction with the biological target, which in many antimicrobial cases is the cell membrane. nih.govacs.org

Similarly, for some imidazole-based dual inhibitors, it was found that one enantiomer was two- to four-fold more potent than its opposite isomer, underscoring the importance of chirality in the molecule's interaction with its target enzymes.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover new core structures (scaffolds) or replace functional groups to improve a compound's properties while retaining its biological activity. nih.govacs.orgrsc.org

Bioisosteric replacement involves substituting one part of a molecule with a chemically different group that has similar physical or chemical properties, leading to a similar biological response. This strategy has been successfully applied to diarylpyrazole cannabinoid-1 (CB1) receptor antagonists like Rimonabant. acs.org Researchers have designed and synthesized new series of compounds by replacing the pyrazole (B372694) ring of Rimonabant with other five-membered heterocyclic rings. acs.orgrsc.org

Thiazoles, Triazoles, and Imidazoles: These heterocycles were shown to be effective bioisosteres for the pyrazole ring, yielding compounds with potent CB1 antagonistic activity and high selectivity over the CB2 receptor. acs.orgresearchgate.net

Oxadiazoles: Replacing the pyrazole 3-carboxamide moiety with a 5-alkyl oxadiazole ring also resulted in a novel class of potent and selective CB1 antagonists. rsc.org

Alkynylthiophenes: In another study, replacing the pyrazole 5-aryl substituent with a 2-thienyl moiety appended with an alkynyl group led to a new class of highly potent CB1 receptor antagonists. nih.gov

These examples demonstrate that the core pyrazole structure can be successfully replaced by various other rings, a strategy that can lead to novel chemical entities with improved pharmacological profiles or intellectual property positions. nih.govacs.org

Pharmacological Spectrum of Related Fluoropyridine-Acetamide Classes

Derivatives of fluoropyridine-acetamide belong to a broad and versatile group of compounds that have been investigated for a wide range of pharmacological activities. Their structural features make them amenable to modifications that can tune their activity toward various biological targets, leading to a diverse pharmacological spectrum.

Antimicrobial and Antibacterial Activities

A significant area of investigation for fluoropyridine-acetamide derivatives has been in the discovery of new antimicrobial and antibacterial agents, driven by the urgent need to combat drug-resistant pathogens. mdpi.comnih.govsciforum.net

Oxazolidinone Derivatives: A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to possess potent antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov In one study, all tested compounds exhibited moderate to strong activity against a panel of six Gram-positive strains, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL. nih.gov Notably, compound 7j from a related series demonstrated an eight-fold stronger inhibitory effect than the clinically used antibiotic linezolid (B1675486) against certain strains, with an MIC value as low as 0.25 µg/mL. nih.govresearchgate.netsciprofiles.com These compounds were also found to inhibit the formation of bacterial biofilms. nih.gov

Thioacetamide-Triazoles: In the search for new antibiotics against Gram-negative bacteria, a class of thioacetamide-triazoles was identified. mdpi.comnih.gov One such compound, 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(5-fluoropyridin-2-yl)acetamide, was synthesized and showed activity against E. coli. mdpi.comresearchgate.net The antibacterial mode of action for this class was determined to be dependent on activation by the bacterial enzyme cysteine synthase A. acs.orgmdpi.com

Acetamidoaurones: Researchers have also designed and synthesized novel aurone (B1235358) derivatives bearing a 5-acetamido substitution. mdpi.comnih.govresearchgate.net These compounds, particularly those with benzyloxy and isopropyl substitutions on the B-ring, demonstrated broad-spectrum antimicrobial activity. sciforum.netmdpi.comnih.gov The most active compounds, 10 and 20, showed activity against Gram-positive bacteria like Listeria monocytogenes and Clostridium difficile, with MIC values as low as 0.78 µM. mdpi.comresearchgate.netdntb.gov.ua

The following table presents the minimum inhibitory concentrations (MIC) for selected fluoropyridine-acetamide derivatives against various bacterial strains.

Anticancer and Cytotoxic Activities

The pyridine and acetamide moieties are present in numerous compounds investigated for their anticancer properties.

While direct studies on this compound are limited, related structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of N-(5-chloropyridin-2-yl)acetamide have demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Similarly, pyrrole-based carboxamides have exhibited potent anti-proliferative and cytotoxic activities against human hepatocellular carcinoma, breast, and colon cancer cell lines. mdpi.com The cytotoxic activities of these related compounds suggest that the N-pyridinyl-acetamide scaffold could be a valuable pharmacophore in the design of new anticancer agents.

The inhibition of protein kinases is a key mechanism for many anticancer drugs. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Raf kinases are important targets in cancer therapy due to their roles in angiogenesis and cell proliferation. wikipedia.orgnih.gov

VEGFR-2 Inhibition: Several pyridine derivatives have been investigated as VEGFR-2 inhibitors. wikipedia.org For example, new thieno[2,3-d]pyrimidine (B153573) derivatives incorporating a chloropyridine moiety have shown significant inhibition of VEGFR-2 kinase activity. VEGFR-2 inhibitors are crucial for blocking tumor angiogenesis, the process by which tumors form new blood vessels to support their growth. wikipedia.orgnih.gov

Raf Kinase Inhibition: Raf kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. drugbank.com Avutometinib, a small molecule kinase inhibitor, targets RAF/MEK1 and contains a fluoropyridine moiety, highlighting the potential for fluorinated pyridine derivatives to act as Raf kinase inhibitors. drugbank.comdrugbank.com

Anti-inflammatory and Immunomodulatory Activities

The anti-inflammatory and immunomodulatory potential of compounds containing the N-pyridinyl-acetamide structure is an area of active research. Inflammation is a key process in many diseases, including autoimmune disorders and cancer. nih.govnih.gov

Derivatives of 2-(substituted phenoxy) acetamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Some of these compounds, particularly those with halogen substitutions on the aromatic ring, showed promising anti-inflammatory effects. nih.gov Furthermore, certain pyridinyl-imidazole derivatives have been identified as dual inhibitors of p38α MAPK and phosphodiesterase 4 (PDE4), both of which are important targets in inflammatory diseases. acs.org The inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines like TNFα. acs.org While direct evidence for this compound is not available, the anti-inflammatory activity of structurally related compounds suggests its potential in this therapeutic area.

Based on a comprehensive review of available scientific literature, there is currently no specific research data linking the chemical compound This compound to the biological activities outlined in the user's request.

Searches for antimalarial, anticoagulant, pesticidal, and central nervous system activities for this specific compound did not yield any relevant results. The scientific literature that discusses these therapeutic areas focuses on other, structurally different molecules. For instance, research into novel antimalarials has explored compounds like N-acetamide indoles and other complex chemical classes nih.govacs.org. Similarly, studies on anticonvulsant and antidepressant effects have been conducted on different acetamide derivatives, such as 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives nih.govscienceopen.com. Investigations into new anticoagulants have also centered on different molecular frameworks acs.orgnih.govacs.org.

Therefore, it is not possible to provide an article on the antimalarial, anticoagulant, pesticidal, or other therapeutic applications of This compound as requested.

Computational Modeling and Cheminformatics

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is instrumental in understanding the binding mode and affinity of compounds like N-(3-Fluoropyridin-2-YL)acetamide with various protein targets. While specific docking studies on this compound are not extensively published, research on analogous structures provides a framework for its potential interactions.

For instance, docking studies on similar pyridinyl acetamide (B32628) derivatives often reveal key interactions with amino acid residues in the active sites of enzymes. The acetamide group is frequently observed to form hydrogen bonds, a critical interaction for stabilizing the ligand-protein complex. The pyridine (B92270) ring can participate in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. Furthermore, the fluorine atom on the pyridine ring of this compound can form halogen bonds or other electrostatic interactions, potentially enhancing binding affinity and selectivity. mdpi.com

In the context of antibacterial drug discovery, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been subjected to molecular docking studies with the 50S ribosomal subunit, a common target for antibiotics. nih.gov These studies help to elucidate the binding mode and guide the synthesis of more potent derivatives. nih.gov Similarly, for anticancer research, molecular docking of thieno[2,3-d]pyrimidine (B153573) derivatives, which share structural motifs with acetamides, has been used to predict binding energies against targets like VEGFR-2. fujitsu.com

The insights from such docking studies are critical for structure-based drug design, allowing for the rational modification of the this compound scaffold to optimize its interactions with a specific biological target.

Pharmacophore-Based Drug Design and Virtual Screening

Pharmacophore modeling is a powerful strategy in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov This model can then be used as a 3D query in virtual screening to search large compound libraries for novel molecules with the potential for similar activity. nih.gov

Virtual screening campaigns using such pharmacophore models have been successful in identifying novel hits for various targets. For example, a pharmacophore-based virtual screening was employed to discover new inhibitors of the SARS-CoV-2 main protease. nih.gov This approach can efficiently filter large databases to a manageable number of compounds for experimental testing, significantly accelerating the initial stages of drug discovery. nih.govnih.gov The this compound scaffold could serve as a starting point for generating a library of virtual compounds to be screened against pharmacophore models of various therapeutic targets.

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or within the constraints of a target's binding site. arxiv.orgnih.gov The this compound structure represents a valuable scaffold for such design approaches due to its synthetic accessibility and the presence of functional groups that can be readily modified.

Modern de novo design methods often employ deep learning and artificial intelligence to generate vast libraries of virtual compounds. arxiv.orgnih.gov These generative models can learn the rules of chemical bonding and structure from large datasets of known molecules and then create new, chemically valid structures. arxiv.org By incorporating scoring functions that reward desirable properties, such as high predicted binding affinity to a target or favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, the design process can be guided towards promising new drug candidates. semanticscholar.orgresearchgate.net

For example, a de novo design strategy could start with the this compound core and systematically add different functional groups to the pyridine ring or modify the acetamide moiety. The resulting virtual library of novel compounds could then be evaluated using molecular docking and ADME prediction tools to identify the most promising candidates for synthesis and experimental testing. This approach has been successfully used to identify novel inhibitors for various targets, including the main protease of SARS-CoV-2. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. unige.chnih.gov For this compound, these calculations can provide valuable insights into its chemical behavior.

DFT calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential surface. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. physchemres.org The presence of the electronegative fluorine atom on the pyridine ring is expected to influence the electronic properties of the molecule, which can be precisely quantified through these calculations.

Such computational analyses have been performed on related halogenated pyridine derivatives to understand their electronic structure and reactivity. The results of these calculations can be correlated with experimental observations and can help in understanding the molecule's interaction with biological targets and its metabolic fate.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on general expectations for similar compounds. Actual values would need to be determined by specific quantum chemical calculations.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The prediction of ADME properties is a critical step in drug development, as poor pharmacokinetics is a major reason for the failure of drug candidates. nih.gov In silico models provide a rapid and cost-effective way to estimate these properties for compounds like this compound before extensive experimental testing. nih.govnih.govmdpi.com

Various computational models, many of which are based on Quantitative Structure-Activity Relationship (QSAR) principles, can predict a range of ADME parameters. researchgate.netresearchgate.net These models use molecular descriptors derived from the chemical structure to correlate with experimentally determined ADME properties.

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Aqueous Solubility | Moderately Soluble | Affects absorption and formulation. |

| Blood-Brain Barrier Permeability | Low to Moderate | Indicates potential for CNS activity. |

| CYP450 2D6 Inhibition | Likely Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Human Intestinal Absorption | High | Suggests good oral bioavailability. |

Note: The values in this table are illustrative and based on general predictive models. Specific predictions can vary between different software and models.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict human intestinal permeability. nih.govevotec.commdpi.comsciforum.net Computational models have been developed to predict the apparent permeability coefficient (Papp) from Caco-2 assays based on a compound's molecular structure. nih.govmdpi.com These models can help to classify compounds as having low, medium, or high permeability. nih.gov

For this compound, predictive models would likely classify it as having good permeability due to its relatively small size and moderate lipophilicity, characteristics that are generally favorable for passive diffusion across cell membranes.

The extent to which a drug binds to plasma proteins, such as human serum albumin, significantly affects its distribution and availability to reach its target. mazums.ac.irnih.govddg-pharmfac.netnih.govd-nb.info In silico models can predict the percentage of a compound that will be bound to plasma proteins. mazums.ac.irnih.govddg-pharmfac.netnih.govd-nb.info These predictions are often based on physicochemical properties like lipophilicity (logP) and the presence of acidic or basic functional groups. Given the structure of this compound, it is likely to exhibit a moderate degree of plasma protein binding.

Metabolic Stability and Metabolite Prediction (e.g., P450 Isoforms, Oxidative Bioactivation)

The metabolic fate of a xenobiotic is a critical determinant of its therapeutic efficacy and potential for toxicity. For this compound, while direct and comprehensive metabolic studies are not extensively documented in publicly available literature, a robust understanding of its likely metabolic pathways can be extrapolated from computational models and data on structurally analogous compounds. The metabolic stability and metabolite profile are primarily influenced by the interplay of its two key structural features: the 3-fluoropyridine (B146971) ring and the N-acetamide group.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through two principal routes: oxidation of the 3-fluoropyridine ring, primarily mediated by Cytochrome P450 (CYP) enzymes, and hydrolysis of the acetamide linkage by amidohydrolases.

Oxidative Metabolism (Phase I):

The primary sites for oxidative metabolism are the carbon atoms of the pyridine ring and the nitrogen atom of the pyridine ring. The fluorine substituent at the 3-position is expected to significantly influence the regioselectivity of oxidation. Fluorine, being a small and highly electronegative atom, can increase the metabolic stability of adjacent carbon atoms by strengthening the C-H bonds researchgate.net. However, it can also direct metabolism to other positions on the ring.

Studies on structurally similar compounds, such as 3-fluoro-4-aminopyridine, have shown that metabolism is predominantly mediated by the CYP2E1 isoform, leading to the formation of hydroxylated metabolites and N-oxides. For this compound, the following oxidative metabolites are predicted:

Hydroxylation: The most probable sites for hydroxylation are the C-4 and C-6 positions of the pyridine ring, leading to the formation of N-(3-Fluoro-4-hydroxypyridin-2-yl)acetamide and N-(3-Fluoro-6-hydroxypyridin-2-yl)acetamide, respectively. Hydroxylation at the C-5 position is also possible, though potentially less favored.

N-Oxidation: Oxidation of the pyridine nitrogen atom would yield this compound-N-oxide.

Oxidative Defluorination: Although the C-F bond is generally strong, CYP-mediated oxidative defluorination can occur, leading to the formation of a hydroxyl group at the 3-position and the release of a fluoride (B91410) ion acs.org. This would result in the formation of N-(3-Hydroxy-pyridin-2-yl)acetamide. This pathway can sometimes lead to the formation of reactive quinone-imine intermediates.

Hydrolytic Metabolism (Phase I):

The acetamide bond in this compound is susceptible to enzymatic hydrolysis by amidohydrolases, such as carboxylesterases, which are abundant in the liver creative-bioarray.com. This metabolic step, known as N-deacetylation, would cleave the amide bond to yield two primary metabolites:

3-Fluoro-2-aminopyridine: The aromatic amine portion of the parent molecule.

Acetic Acid: The acetyl moiety.

N-deacetylation is a common metabolic pathway for N-acetylated aromatic amines etsu.edu. The rate of this hydrolysis can vary significantly depending on the specific compound and the enzymatic milieu.

Predicted Metabolites and Involved P450 Isoforms

Based on the analysis of related compounds and general metabolic principles, the following table summarizes the predicted primary metabolites of this compound and the likely P450 isoforms involved in their formation.

| Predicted Metabolite | Metabolic Reaction | Predicted P450 Isoforms |

| N-(3-Fluoro-4-hydroxypyridin-2-yl)acetamide | Ring Hydroxylation | CYP2E1, other CYPs |

| N-(3-Fluoro-6-hydroxypyridin-2-yl)acetamide | Ring Hydroxylation | CYP2E1, other CYPs |

| This compound-N-oxide | N-Oxidation | CYP2E1, other CYPs |

| N-(3-Hydroxy-pyridin-2-yl)acetamide | Oxidative Defluorination | CYPs |

| 3-Fluoro-2-aminopyridine | N-deacetylation | Amidohydrolases (e.g., Carboxylesterases) |

| Acetic Acid | N-deacetylation | Amidohydrolases (e.g., Carboxylesterases) |

Metabolic Stability

The presence of the fluorine atom on the pyridine ring is generally expected to confer a degree of metabolic stability compared to its non-fluorinated analog, N-(Pyridin-2-yl)acetamide researchgate.net. The strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes researchgate.net. However, as noted, it can also direct metabolism to specific sites.

Oxidative Bioactivation

A critical aspect of metabolite prediction is the assessment of potential oxidative bioactivation, which can lead to the formation of reactive metabolites capable of covalently binding to cellular macromolecules, potentially causing toxicity. For this compound, a potential bioactivation pathway involves the oxidative defluorination of the pyridine ring acs.org. This process can lead to the formation of a reactive quinone-imine species. The formation of such reactive intermediates is a known concern for certain fluorinated aromatic compounds.

Furthermore, the primary metabolite, 3-fluoro-2-aminopyridine, could itself undergo further metabolic activation. Aromatic amines are a well-known class of compounds that can be bioactivated by CYPs to form N-hydroxyarylamines, which can be further converted to highly reactive nitrenium ions that bind to DNA and proteins.

Preclinical Pharmacological Investigations

In Vitro Assays for Biological Activity Quantification

There is no available information in the public domain regarding in vitro assays conducted to quantify the biological activity of N-(3-Fluoropyridin-2-YL)acetamide against targets relevant to endotoxemia, glioma, or arthritis.

Ex Vivo Studies on Tissue or Blood Samples

No published studies were found that describe ex vivo experiments using this compound on tissue or blood samples.

In Vivo Studies in Animal Models (e.g., Rodent Models of Endotoxemia, Glioma, Arthritis)

Information regarding in vivo studies of this compound in rodent models of endotoxemia, glioma, or arthritis is not available in the reviewed scientific literature.

Without in vivo studies, there is no data on the target engagement or efficacy of this compound.

There are no available reports on the evaluation of pharmacodynamic markers for this compound.

Intellectual Property and Patent Landscape Analysis in Academic Context

Review of Patents Claiming N-(3-Fluoropyridin-2-YL)acetamide or Related Scaffolds

A review of the patent landscape indicates that this compound is often a crucial building block or a central scaffold in the creation of more complex molecules with potential therapeutic applications. Several patents claim compounds that incorporate the this compound moiety.

For instance, patent WO2022036204A1 describes various compounds, including N-(5-cyano-3-fluoropyridin-2-yl)acetamide. google.com This highlights the interest in substituted versions of the core scaffold. Another patent, WO2022049253A1, discloses a broad range of N-heteroaryl-N-pyridinylacetamides as P2X4 modulators, with the general structure encompassing the this compound framework. google.com The claims in this patent cover a wide array of substitutions on both the pyridinyl and the acetamide (B32628) portions of the molecule, indicating a systematic exploration of the chemical space around this scaffold for therapeutic purposes.

Furthermore, a patent application, US20230357162A1, lists 3-fluoropyridin-2-yl as a possible substituent in a series of compounds, suggesting its role as a key fragment in the design of new chemical entities. google.com The patent literature also includes mentions of related structures where the acetamide group is part of a larger, more complex side chain, as seen in compounds developed as Aurora kinase inhibitors. google.comjustia.com

The following table summarizes a selection of patents that claim this compound or its derivatives, showcasing the assignees and the general scope of the inventions.

| Patent Number | Assignee/Applicant | General Scope of Claims |

| WO2022049253A1 | Not specified in snippet | Substituted N-heteroaryl-N-pyridinylacetamides as P2X4 modulators. google.com |

| WO2022036204A1 | Denali Therapeutics Inc. | Compounds, compositions, and methods for treating diseases. google.com |

| US20230357162A1 | Denali Therapeutics Inc. | Compounds, compositions, and methods, where 3-fluoropyridin-2-yl is a potential substituent. google.com |

| US9567358B2 | AstraZeneca AB | Methods of treatment using quinazoline (B50416) derivatives, which may be synthesized from related pyridine (B92270) precursors. google.com |

Analysis of Patented Synthetic Routes and Applications

The patented synthetic routes to this compound and its derivatives generally involve standard amide bond formation reactions. A common strategy is the acylation of a corresponding aminopyridine precursor.

One patented method involves the reaction of a substituted 2-aminopyridine (B139424) with an appropriate acylating agent. For example, the synthesis of N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluoropyridin-2-yl]acetamide was achieved by reacting the corresponding silyl-protected aminopyridine with an acetylating agent in toluene. justia.com This indicates a straightforward and scalable approach to accessing this scaffold.

The applications of this compound and its related structures are primarily in the pharmaceutical field. The patents reviewed suggest their utility as intermediates in the synthesis of active pharmaceutical ingredients (APIs) or as the core of novel therapeutic agents themselves.

The patent WO2022049253A1 explicitly states that the claimed N-heteroaryl-N-pyridinylacetamides are P2X4 modulators, indicating their potential for treating inflammatory and neuropathic pain. google.com In another context, derivatives of this scaffold have been investigated for their role in inhibiting Aurora kinases, which are implicated in cancer. google.comjustia.com This is exemplified by the compound AZD1152 hqpa, which incorporates a related N-phenylacetamide moiety. justia.com

The following table provides an overview of the patented synthetic approaches and the claimed applications for compounds related to this compound.

| Patent/Source | Synthetic Approach Highlighted | Claimed/Potential Application |

| Justia Patents (composition containing arylamide derivative) justia.com | Acylation of a silyl-protected 3-fluoro-2-aminopyridine derivative in toluene. justia.com | Intermediate for further chemical synthesis. |

| WO2022049253A1 google.com | General scheme involving the reaction of heteroaromatic amines with bromo-nitropyridine derivatives. google.com | P2X4 modulators for the treatment of pain and inflammation. google.com |

| US9567358B2 google.com | Use of quinazoline derivatives which can be prepared from pyridine precursors. google.com | Therapeutic agents, specifically mentioning inhibitory processes. google.com |

Future Directions and Research Opportunities

Exploration of Novel Therapeutic Areas

The N-(3-Fluoropyridin-2-YL)acetamide scaffold and its analogues have shown potential across several therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. ontosight.ai Future research should aim to systematically explore and validate these and other potential therapeutic uses.

Oncology: Analogues have been investigated as imaging agents for gliomas, suggesting a role in cancer diagnostics and potentially therapeutics. nih.gov Specifically, derivatives have been synthesized as ligands for the translocator protein (TSPO), which is overexpressed in various cancers and neuroinflammatory conditions. nih.govmdpi.com Further investigation into their efficacy against specific cancer cell lines and tumor types is warranted.

Inflammatory Diseases: Related structures have been identified as dual inhibitors of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), key mediators in inflammatory pathways. acs.org This dual-inhibition profile could offer a potent anti-inflammatory effect for autoimmune diseases. acs.orgnih.gov

Infectious Diseases: Pyridine (B92270) derivatives have demonstrated antibacterial properties. nih.gov Research into novel acetamide (B32628) derivatives has shown activity against various bacterial strains, including Escherichia coli, and some have exhibited promising antifungal activity. nih.govsemanticscholar.orgwustl.edu Systematic screening of this compound analogues against a broad panel of pathogens, including drug-resistant strains, could uncover new anti-infective agents.

Neurological Disorders: The ability of TSPO ligands to image neuroinflammation opens avenues for diagnosing and potentially treating neurodegenerative diseases like Alzheimer's disease. mdpi.com

Advanced Synthetic Route Development for Enhanced Sustainability and Efficiency

Developing scalable, efficient, and environmentally friendly synthetic routes is crucial for the commercial viability of any pharmaceutical compound. Current synthetic methods for related acetamides often involve multi-step processes. nih.govnih.gov

Future efforts should focus on:

One-Pot Syntheses: Developing one-pot reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. sci-hub.se

Green Chemistry Principles: The use of less toxic reagents and solvents, milder reaction conditions, and catalytic methods should be prioritized. bio-conferences.org For instance, research has focused on replacing hazardous reagents and optimizing reaction temperatures to reduce byproducts and improve yields for similar heterocyclic compounds. bio-conferences.org

Flow Chemistry and Microfluidics: These technologies can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. openreview.net These computational tools can be instrumental in advancing the development of this compound analogues.

Key applications include:

De Novo Design: Generative AI models, including reinforcement learning and deep learning approaches, can design novel molecules from the ground up with desired properties. openreview.netnih.govacs.orgnih.gov These models can explore vast chemical spaces to identify new analogues of this compound with high predicted activity and drug-likeness. acs.org

Virtual Screening and Property Prediction: ML algorithms can rapidly screen large virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can predict various properties, including binding affinity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles, helping to prioritize candidates for synthesis. acs.org

Lead Optimization: AI can suggest specific structural modifications to a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov For example, AI-driven hit expansion can identify commercially available or synthetically accessible analogues of an initial hit compound for further testing. rsc.org

Table 1: Application of AI/ML in Drug Discovery for this compound Analogues

| AI/ML Application | Description | Potential Impact |

| Generative Models | Algorithms (e.g., GANs, VAEs, Reinforcement Learning) create novel molecular structures with optimized properties. openreview.netacs.org | Discovery of entirely new chemical entities based on the fluoropyridine acetamide scaffold with enhanced therapeutic potential. |

| Predictive Modeling (QSAR) | Machine learning models predict biological activity, toxicity, and pharmacokinetic properties based on chemical structure. acs.org | Prioritization of synthetic efforts on candidates with the highest probability of success, reducing time and cost. |

| Virtual High-Throughput Screening | Computationally docking large libraries of virtual compounds against a protein target to identify potential binders. nih.govacs.org | Rapid identification of promising hit compounds from millions of possibilities for further investigation. |

| Lead Optimization | AI suggests modifications to existing active compounds to improve specific properties like binding affinity or metabolic stability. nih.gov | Faster development of preclinical candidates with improved pharmacological profiles. |

Detailed Mechanistic Elucidation of Biological Activities

While analogues of this compound have shown promise in various therapeutic areas, the precise molecular mechanisms of action are often not fully understood. drugbank.comevitachem.com A deep understanding of how these compounds interact with their biological targets at a molecular level is essential for rational drug design and optimization.

Future research should focus on:

Target Identification and Validation: Employing techniques such as chemical proteomics and genetic screening to identify the specific enzymes, receptors, or other proteins that these compounds interact with. drugbank.com

Biochemical and Cellular Assays: Conducting detailed in vitro assays to quantify the effect of the compounds on target activity and downstream cellular signaling pathways. For instance, related compounds have been evaluated for their ability to inhibit enzymes like α-glucosidase or induce NQO1 activity. researchgate.netalliedacademies.org

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein. This provides invaluable insight into the binding mode and allows for structure-based drug design.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict and analyze the binding interactions between the compound and its target, complementing experimental data.

Development of Next-Generation Analogues with Improved Pharmacological Profiles

The ultimate goal of medicinal chemistry research is to develop drugs with high efficacy and minimal side effects. Structure-activity relationship (SAR) studies are fundamental to achieving this by systematically modifying a lead compound's structure and assessing the impact on its biological activity. wustl.edu

Key strategies for developing next-generation analogues include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with different chemical groups that retain or improve biological activity while enhancing other properties like solubility or metabolic stability. The fluorine atom itself can serve as a bioisostere for other atoms or groups. nih.gov

Optimizing ADME Properties: The introduction of fluorine is a known strategy to improve properties like permeability and oral bioavailability. nih.gov Further modifications to the this compound scaffold can be guided by SAR to enhance its drug-like properties. researchgate.netmdpi.com

Enhancing Selectivity: Modifying the structure to increase its binding affinity for the desired target while decreasing its affinity for off-target proteins, which can cause unwanted side effects. SAR studies on related compounds have demonstrated that even small changes can significantly impact selectivity. acs.org

Table 2: SAR Insights from Related Pyridine Acetamide Analogues

| Compound Class | Modification | Impact on Activity/Properties | Reference |

| Thioacetamide-Triazoles | Substitution on the aryl ring | Generally well-tolerated; heteroaryl systems like pyridine retained activity. | wustl.edu |

| Imidazo[2,1-b]thiazole (B1210989) Acetamides | Substitution on the phenyl ring (e.g., 4-chloro) | Increased cytotoxic activity against MDA-MB-231 cancer cells. | mdpi.com |

| Pyrrole-based MK2 Inhibitors | Introduction of 3-fluoropyridine (B146971) | Maintained target potency while significantly improving permeability and oral exposure. | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Optimization of piperazine (B1678402) substituent | Led to derivatives with potent antibacterial and antibiofilm activity. | nih.gov |

By pursuing these integrated research avenues, the scientific community can build upon the initial promise of this compound to develop novel and effective medicines for a range of diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-Fluoropyridin-2-yl)acetamide?

- Methodology : Multi-step organic synthesis involving:

- Substitution reactions under alkaline conditions to introduce the fluoropyridine moiety (e.g., nucleophilic aromatic substitution with 3-fluoropyridine derivatives) .

- Condensation reactions between intermediates (e.g., 3-fluoro-2-aminopyridine) and acetylating agents (e.g., acetic anhydride) in the presence of a catalyst (e.g., DMAP) .

- Purification : Column chromatography or recrystallization for high-purity yields.

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-acylation or side products.

Q. How can the purity and structural integrity of N-(3-Fluoropyridin-2-yl)acetamide be validated?

- Analytical Techniques :

| Technique | Parameters | Insights |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts for pyridine protons (~8.5 ppm) and acetamide carbonyl (~170 ppm) | Confirms substitution pattern and functional groups . |

| IR Spectroscopy | Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) | Validates bond formation . |

| Mass Spectrometry | Molecular ion ([M+H]⁺) matching calculated mass (e.g., 168.07 g/mol) | Ensures molecular formula accuracy . |

Q. What preliminary biological assays are suitable for screening N-(3-Fluoropyridin-2-yl)acetamide?

- Approach :

- Enzyme inhibition assays : Test interactions with kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for fluorinated pyridine acetamides?

- Strategies :

- Substituent variation : Compare activity of 3-fluoro vs. 4-fluoro or chloro analogs (e.g., N-(3-chlorophenyl)acetamide derivatives) to assess fluorine’s electronic effects .

- Bioisosteric replacement : Replace the acetamide group with sulfonamide or urea to modulate solubility and target binding .

- Data Interpretation : Use regression models to correlate logP values with biological activity (e.g., IC₅₀).

Q. What crystallographic techniques are optimal for resolving structural ambiguities in N-(3-Fluoropyridin-2-yl)acetamide?

- Protocol :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (solvent: DCM/hexane).

- Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) to resolve fluorine positioning and hydrogen-bonding networks .

- Challenges : Fluorine’s low electron density may require synchrotron radiation for accurate mapping.